1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
Description
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole-based ketone derivative characterized by a tert-butyl group at position 3 and an isopropyl group at position 1 of the pyrazole ring. The ethanone (acetyl) substituent at position 5 introduces electron-withdrawing properties, influencing its reactivity and interactions with biological targets. This compound is part of a broader class of pyrazole derivatives studied for their structural versatility and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-10(9(3)15)7-11(13-14)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
BWPLBHOXCSNNQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or esters.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Halogenated derivatives (e.g., chloro, trifluoro) exhibit enhanced electrophilicity and binding to hydrophobic pockets in proteins, as seen in 1-[3-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one .
Physicochemical Properties: Lipophilicity: Trifluoroethanone derivatives (e.g., 1-(1-Ethyl-1H-pyrazol-5-yl)-2,2,2-trifluoroethan-1-one) show higher logP values compared to acetyl-substituted analogs, improving membrane permeability . Hydrogen Bonding: Hydroxy-substituted pyrazoles (e.g., 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone) demonstrate stronger intermolecular interactions, critical for crystal packing and solubility .
Synthetic Accessibility :
- Fluorinated pyrazoles (e.g., 1-[3-(Heptafluoropropyl)-1H-pyrazol-5-yl]ethan-1-one) require specialized fluorination techniques, whereas tert-butyl and isopropyl groups are introduced via standard alkylation protocols .
Biological Activity
1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a propan-2-yl substituent, contributing to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is , with a molecular weight of approximately 176.26 g/mol. The compound is categorized under pyrazole derivatives, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[3-tert-butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[3-tert-butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one | MCF7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| 4-(4-Methylphenyl)-3-thiazolyl-pyrazole | A549 (Lung Cancer) | 12.6 | Inhibition of cell proliferation |
| 3-(4-Fluorophenyl)-5-methylpyrazole | HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound has shown promise in inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Emerging research suggests that pyrazole derivatives may possess antimicrobial properties as well. Studies have indicated that certain pyrazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A notable study investigated the effects of a series of pyrazole derivatives on MCF7 breast cancer cells. The results demonstrated that 1-[3-tert-butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one exhibited an IC50 value of 15.4 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with pyrazole derivatives significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests that these compounds may modulate inflammatory responses through the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
